4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context and Significance of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core in Chemical Research
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a significant heterocyclic motif in medicinal chemistry. It is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Structurally, it is a bioisostere of the naturally occurring indole (B1671886) ring system, where a carbon atom in the benzene (B151609) ring of indole is replaced by a nitrogen atom. researchgate.netresearchgate.net This substitution can modulate physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, often leading to enhanced biological activity and improved pharmacokinetic profiles. researchgate.netresearchgate.net
The significance of the 7-azaindole core skyrocketed with its identification as a key component in numerous kinase inhibitors. wikipedia.org The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, which, along with the pyrrole (B145914) N-H donor, allows for a bidentate binding interaction with the hinge region of many protein kinases. synhet.com This has led to the development of several FDA-approved drugs and numerous clinical candidates for treating diseases like cancer and inflammatory conditions. researchgate.netwikipedia.org The rich history of 7-azaindole in drug discovery has spurred extensive research into its synthesis and functionalization. researchgate.net
Overview of Halogenated Pyrrolo[2,3-b]pyridines as Versatile Synthetic Intermediates
Halogenated derivatives of 7-azaindole are exceptionally valuable as synthetic intermediates. The introduction of a halogen atom (F, Cl, Br, I) onto the scaffold provides a reactive handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building the molecular complexity required for modern drug candidates and functional materials. nih.govnih.gov The halogen's position on the bicyclic ring system dictates the trajectory of synthetic routes, making the selective halogenation of 7-azaindoles a critical area of study.
The halogenation of nitrogen-containing heterocycles is a fundamental process in organic synthesis. The strategy employed often depends on the electronic nature of the heterocycle. Electron-rich systems, like pyrroles, readily undergo electrophilic aromatic substitution. In contrast, electron-deficient rings, such as pyridine, are less reactive towards electrophiles and may require harsher conditions or alternative strategies. wikipedia.org
For fused systems like 7-azaindole, which contains both an electron-rich pyrrole ring and an electron-deficient pyridine ring, the reaction's outcome is influenced by the interplay between these two components. Common electrophilic halogenating agents include N-halosuccinimides (NCS, NBS, NIS) and molecular halogens (Cl₂, Br₂, I₂). wikipedia.orgnih.gov The choice of reagent and reaction conditions—such as solvent, temperature, and the presence of a base or Lewis acid catalyst—can be tuned to control the extent and position of halogenation. wikipedia.org Biocatalytic halogenation using halogenase enzymes is also emerging as an environmentally benign alternative, offering high selectivity under mild conditions. researchgate.netnih.gov
A significant challenge in the functionalization of the 7-azaindole core is controlling the regioselectivity of halogenation. The scaffold presents multiple potential sites for substitution. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is the most electron-rich and typically the most reactive site for electrophilic substitution, such as iodination. nih.gov
Achieving halogenation at other positions, such as C2, C4, C5, or C6, often requires more sophisticated strategies. For instance, directed ortho-metalation, where a substituent on the ring directs a metalating agent (like lithium) to an adjacent position, can be used. Subsequent quenching with an electrophilic halogen source installs the halogen at the desired, less electronically favored site. researchgate.netnih.gov The synthesis of a specific regioisomer, like a 4-iodo derivative, necessitates careful planning to overcome the intrinsic preference for C3 substitution. This may involve protecting/blocking the more reactive sites or employing multi-step sequences that build the desired substitution pattern on the heterocyclic core. nih.gov
Specific Relevance of 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Contemporary Organic Synthesis and Materials Science
While the broader class of halogenated 7-azaindoles is widely utilized, specific public domain research detailing the synthesis and application of this compound is limited. However, its structural features—a methyl group at C6 and an iodine atom at the C4 position of the pyridine ring—make it a strategically important building block. The iodine at C4 is a prime site for introducing molecular diversity through cross-coupling reactions. nih.govnih.gov The methyl group at C6 can influence the molecule's electronic properties and steric profile, which can be critical for tuning its interaction with biological targets or for controlling the self-assembly properties in materials science applications.
The table below details the properties of the closely related compound, 4-Iodo-1H-pyrrolo[2,3-b]pyridine.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | sigmaaldrich.comuni.lu |
| Molecular Weight | 244.03 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | PCHGYPNRADCIKG-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| CAS Number | 319474-34-5 | sigmaaldrich.com |
This interactive table provides key data for a related structural analog. Data for the specific 6-methyl derivative is not as readily available.
The presence of the iodo group makes this compound an ideal precursor for creating libraries of 4,6-disubstituted 7-azaindoles for screening in drug discovery programs, particularly in the development of kinase inhibitors. nih.govrsc.org
Scope and Objectives of Academic Research on this compound
The primary objective of academic and industrial research involving a compound like this compound is its use as a key intermediate in the synthesis of complex, high-value molecules. The research scope encompasses several key areas:
Development of Novel Kinase Inhibitors: The core aim is to leverage the 7-azaindole scaffold's proven ability to bind to protein kinases. The 4-iodo substituent allows for the introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling, enabling systematic exploration of the chemical space around the scaffold to optimize potency and selectivity for specific kinase targets. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: This compound is an ideal tool for SAR studies. By keeping the 6-methyl-7-azaindole core constant and varying the substituent introduced at the 4-position, researchers can systematically probe how different chemical groups in that region of the molecule affect its biological activity. nih.gov
Synthesis of Molecular Probes and Materials: The pyrrolo[2,3-b]pyridine core is also found in luminescent materials. researchgate.net The 4-iodo group provides a site for attaching fluorophores or other functional units to create molecular probes for biological imaging or to synthesize novel organic electronic materials.
Ultimately, the academic interest in this compound lies in its potential to accelerate the discovery and development of new therapeutics and functional materials by providing a reliable and versatile synthetic entry point to a privileged chemical scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXRTJDKBCXNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodo 6 Methyl 1h Pyrrolo 2,3 B Pyridine
Strategic Approaches and Retrosynthetic Considerations
A logical retrosynthetic analysis of 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine suggests that the molecule can be disconnected at the C-I and C-CH₃ bonds. However, the most efficient strategies involve constructing the bicyclic core with the methyl group already in place and then introducing the iodo functionality. This approach simplifies the final steps and avoids potentially unselective C-H activation on the pyridine (B92270) ring.
The primary precursor is identified as 6-methyl-1H-pyrrolo[2,3-b]pyridine. The introduction of an iodine atom at the C-4 position is the principal challenge, as direct electrophilic substitution on the 7-azaindole (B17877) nucleus preferentially occurs at the C-3 position of the electron-rich pyrrole (B145914) ring. rsc.org Therefore, indirect methods involving the functionalization of a pre-synthesized 6-methyl-7-azaindole core are required.
Retrosynthetic Pathway:
![Retrosynthetic analysis of this compound, showing disconnection to 6-methyl-1H-pyrrolo[2,3-b]pyridine and then to 3,6-dimethyl-2-aminopyridine.](https.../retrosynthesis_placeholder.png)
The construction of the 7-azaindole skeleton can be achieved through various methods, including modifications of the Madelung and Fischer indole (B1671886) syntheses. rsc.orgresearchgate.net For the synthesis of the key precursor, 6-methyl-1H-pyrrolo[2,3-b]pyridine, a modified Madelung-type synthesis provides a direct and effective route. researchgate.net This approach involves the cyclization of an appropriately substituted aminopyridine.
The synthesis begins with 3,6-dimethyl-2-aminopyridine. A modified Madelung and extended Reissert synthetic route can be employed. This involves the reaction of the aminopyridine with a mixture of phosphorus pentachloride (PCl₅) and N-methylformanilide, followed by cyclization induced by a strong base like sodium N-methylaniline. researchgate.net
Table 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-dimethyl-2-aminopyridine | 1. PCl₅, N-methylformanilide 2. Sodium N-methylaniline | High Temperature Cyclization | 6-methyl-1H-pyrrolo[2,3-b]pyridine | Moderate | researchgate.net |
C-6 Methyl Group: As outlined in the precursor synthesis, the most strategic approach is to incorporate the C-6 methyl group by starting with a pyridine derivative that already contains this substituent, such as 3,6-dimethyl-2-aminopyridine. researchgate.net This "bottom-up" approach circumvents the challenges of direct C-H methylation on the pyridine ring of the fused system.
C-4 Iodo Group: The introduction of an iodine atom at the C-4 position is significantly more complex due to the preferred C-3 electrophilic substitution pattern of the 7-azaindole ring. rsc.org Direct iodination is therefore not a viable strategy. An indirect, multi-step approach is necessary, typically involving the generation of a 4-substituted intermediate that can be converted into the desired iodo derivative.
One effective strategy involves the activation of the pyridine ring towards nucleophilic or electrophilic attack through N-oxide formation. Nitration of 6-methyl-7-azaindole N-oxide has been shown to yield a mixture of 3-nitro and 4-nitro derivatives. researchgate.net The 4-nitro-6-methyl-1H-pyrrolo[2,3-b]pyridine can then be isolated and converted to the 4-iodo compound via a Sandmeyer-type reaction sequence (reduction to the 4-amino derivative, diazotization, and subsequent reaction with an iodide salt).
An alternative pathway involves the synthesis of a 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov This can be achieved through various methods, including cyclization of chlorinated pyridine precursors. The 4-chloro group can then be converted to the 4-iodo group, for instance, through a Finkelstein reaction or palladium-catalyzed halogen exchange reactions.
Direct Iodination Approaches
Direct electrophilic iodination of the parent 1H-pyrrolo[2,3-b]pyridine ring system is well-documented to occur at the C-3 position. rsc.orgresearchgate.net This is a consequence of the electronic distribution within the molecule, where the pyrrole moiety is significantly more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The C-3 position, in particular, is the most nucleophilic site.
The mechanism of electrophilic substitution on 7-azaindole involves the attack of an electrophile (E⁺) on the π-system of the pyrrole ring, leading to a resonance-stabilized cationic intermediate (a sigma complex). Attack at C-3 results in an intermediate where the positive charge can be delocalized over both the pyrrole and pyridine rings without disrupting the pyridine aromatic sextet, making it the most stable intermediate and leading to the kinetically and thermodynamically favored product.
N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of a variety of organic compounds, including electron-rich aromatic and heteroaromatic systems. wikipedia.org It serves as a source of an electrophilic iodine species (I⁺). The reaction is often catalyzed by a Brønsted or Lewis acid, which enhances the electrophilicity of the iodine.
Table 2: Representative Conditions for Electrophilic Iodination using NIS
| Substrate Type | Reagent | Catalyst/Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Activated Arenes (e.g., Anisoles) | NIS | cat. Trifluoroacetic Acid (TFA) / Acetonitrile | Room Temperature, Short Reaction Times | Regioselective mono-iodination | organic-chemistry.org |
| Deactivated Arenes | NIS | Trifluoromethanesulfonic acid or BF₃-H₂O | Room Temperature | Iodination of deactivated rings | organic-chemistry.org |
| General Arenes | NIS | Pure Trifluoroacetic Acid (TFA) | Room Temperature, <16h | General method for mono-iodination | diva-portal.org |
| Deactivated Aromatics | NIS | Sulfuric Acid | 0-20 °C | Iodination of electron-poor rings | researchgate.net |
While these methods are effective for many substrates, their application to 1H-pyrrolo[2,3-b]pyridine would still result in preferential C-3 iodination.
To alter the inherent C-3 regioselectivity of electrophilic substitution on the 7-azaindole core, the electronic properties of the bicyclic system must be modified. This is typically achieved through the strategic use of protecting groups or by forming derivatives. mdpi.com
Deactivation of the Pyrrole Ring: The installation of a strong electron-withdrawing protecting group on the pyrrole nitrogen (N-1), such as a sulfonyl or carbamoyl group, significantly reduces the nucleophilicity of the pyrrole ring. chemicalforums.com This deactivation can make the pyrrole ring less reactive than the pyridine ring, potentially opening up pathways for functionalization on the six-membered ring, although this often requires harsh conditions.
Activation of the Pyridine Ring: A more effective strategy is to increase the reactivity of the pyridine ring. This can be accomplished by forming the 7-azaindole N-oxide at the pyridine nitrogen (N-7). The N-oxide group is strongly activating for electrophilic substitution at the C-4 and C-6 positions. As previously mentioned, the nitration of 6-methyl-7-azaindole N-oxide provides a pathway to C-4 functionalized products. researchgate.net This directing effect is a key strategy to overcome the natural reactivity of the scaffold and allows for the introduction of functionalities, like an iodo group (via an intermediate), at the otherwise unreactive C-4 position.
Metal-Mediated and Catalytic Iodination Methods
Direct iodination of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core at the C4-position is not a straightforward transformation due to the intrinsic reactivity of the pyrrolo[2,3-b]pyridine system. Electrophilic aromatic substitution reactions, including halogenation, preferentially occur at the C3-position. nih.govrsc.org Therefore, advanced catalytic methods are required to override this natural regioselectivity.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. In principle, this methodology could be applied to the regioselective iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. The success of such a strategy would hinge on the use of a directing group to guide the palladium catalyst to the C4-position. While this approach has been successfully employed for the arylation of various nitrogen-containing heterocycles, its application for direct iodination at the C4 position of a 7-azaindole is not widely documented. The mechanism would likely involve the coordination of the palladium catalyst to a directing group, followed by cyclometalation to form a palladacycle intermediate, which would then react with an iodine source to afford the desired product.
Table 1: Key Features of a Hypothetical Palladium-Catalyzed C-H Iodination
| Parameter | Description |
| Catalyst | Typically a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂. |
| Directing Group | A functional group capable of coordinating to palladium and directing the C-H activation to the desired position. |
| Iodine Source | Reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂). |
| Solvent | High-boiling point aprotic solvents like DMF, DMA, or dioxane are often used. |
| Key Challenge | Overcoming the intrinsic C3-selectivity of the pyrrolo[2,3-b]pyridine ring. |
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. For the synthesis of this compound, a directing group would need to be installed at a position that directs metalation to the C4-position. However, the application of DoM for C4-functionalization of the 7-azaindole nucleus is challenging. The acidic N-H proton of the pyrrole ring would be the first to be deprotonated, and directing metalation to the C4 position would require a carefully chosen DMG and reaction conditions to overcome the inherent reactivity of other positions. While DoM has been used for the functionalization of pyridines, its specific application for the C4-iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine is not established in the literature.
Biocatalytic Halogenation for Regioselective Iodine Incorporation
Biocatalytic halogenation, utilizing halogenase enzymes, offers an environmentally benign and highly selective method for the incorporation of halogen atoms into organic molecules. These enzymes can exhibit remarkable regioselectivity that is often difficult to achieve with traditional chemical methods. While a diverse range of halogenases has been identified, their application in the specific C4-iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine has not been reported. The development of such a biocatalytic process would require the discovery or engineering of a halogenase enzyme that recognizes the 6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold and selectively catalyzes the iodination at the C4-position. This remains a promising but currently theoretical approach.
Cyclization and Annulation Strategies for Pyrrolo[2,3-b]pyridine Ring Formation
An alternative to the direct functionalization of a pre-formed 6-methyl-1H-pyrrolo[2,3-b]pyridine ring is the construction of the bicyclic system with the iodine atom already in place at the desired position.
This approach involves the condensation of appropriately substituted pyridine and pyrrole precursors. To synthesize this compound, one could envision a strategy starting with a 2,3-disubstituted 5-methylpyridine bearing an iodine atom at the 3-position. For instance, a 2-amino-3-iodo-5-methylpyridine could potentially be condensed with a two-carbon synthon to form the pyrrole ring. The success of this strategy would depend on the availability of the requisite substituted pyridine starting material and the compatibility of the iodine substituent with the cyclization conditions.
Transition metal-catalyzed annulation reactions provide a powerful means of constructing heterocyclic ring systems. A Sonogashira coupling followed by cyclization is a well-established method for the synthesis of various indole derivatives. A plausible strategy for this compound could involve the Sonogashira coupling of a 2-amino-3-iodopyridine (B10696) derivative with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. To achieve the desired substitution pattern, a 2-amino-3,x-dihalo-5-methylpyridine would be required, where the halogen at the 3-position is less reactive in the initial coupling, allowing for the introduction of the alkyne at the other position, followed by a cyclization that forms the C4-C5 bond of the pyrrole ring, leaving the iodine at the C4 position. The feasibility of this approach would be contingent on the selective reactivity of the dihalopyridine precursor.
Table 2: Comparison of General Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Palladium-Catalyzed C-H Iodination | Atom-economical, avoids pre-functionalization. | Requires a suitable directing group; overcoming C3-selectivity is a major hurdle. |
| Directed Ortho-Metalation | High regioselectivity for ortho-functionalization. | Requires a directing group; potential for competing deprotonation at other sites. |
| Biocatalytic Halogenation | High selectivity, environmentally friendly. | Requires a specific enzyme that is not currently known to exist. |
| Cyclocondensation | Can build the desired substitution pattern from simpler precursors. | Availability of appropriately substituted starting materials can be a limitation. |
| Transition Metal-Catalyzed Annulation | High efficiency and functional group tolerance. | Requires careful design of precursors for correct regiochemical outcome. |
Functional Group Transformations for Methyl Group Installation
The synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core can be approached by introducing the methyl group at different stages of the synthesis.
Pre-functionalization Strategies: These methods involve using a starting material that already contains the methyl group in the correct position prior to the cyclization reaction that forms the pyrrolo[2,3-b]pyridine ring system. A common approach is to start with a substituted pyridine derivative. For instance, the synthesis can begin with a 2-amino-5-methylpyridine derivative, which is then elaborated to construct the fused pyrrole ring. This ensures the methyl group is precisely located at what will become the C6 position of the final product. Various synthetic routes, such as modified Madelung or Fischer indole syntheses, can be adapted for the construction of the azaindole ring from appropriately substituted pyridines. rsc.org
Post-cyclization Strategies: In this approach, the unsubstituted or differently substituted 1H-pyrrolo[2,3-b]pyridine core is synthesized first, followed by the introduction of the methyl group at the C6 position. This requires regioselective C-H functionalization reactions, which can be challenging due to the presence of multiple reactive sites on the heterocyclic scaffold. Advances in metal-catalyzed C-H activation and cross-coupling reactions have provided new tools for such transformations. rsc.orgresearchgate.net This strategy offers flexibility, allowing for the diversification of the scaffold at a late stage in the synthetic sequence.
| Strategy | Description | Starting Material Example | Key Reaction Type | Reference |
| Pre-functionalization | Methyl group is present on the precursor before the bicyclic ring is formed. | 2-Amino-5-methylpyridine | Fischer Indole Synthesis / Madelung Synthesis | rsc.org |
| Post-cyclization | Methyl group is introduced after the 1H-pyrrolo[2,3-b]pyridine core has been synthesized. | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | C-H Methylation / Cross-Coupling | rsc.orgresearchgate.net |
Directing methylation to a specific position on the pre-formed 1H-pyrrolo[2,3-b]pyridine ring requires careful selection of reagents and reaction conditions. While electrophilic substitution reactions like Friedel-Crafts alkylation are common for aromatic systems, the pyrrolo[2,3-b]pyridine nucleus has complex reactivity, with the pyrrole ring being more susceptible to electrophilic attack, typically at the C3 position. rsc.org
For methylation at the C6 position on the pyridine ring, transition-metal-catalyzed cross-coupling reactions are more suitable. A common strategy involves first introducing a halogen or another leaving group at the C6 position, which can then be coupled with a methylating agent. For example, a 6-bromo or 6-chloro-1H-pyrrolo[2,3-b]pyridine intermediate could undergo a Suzuki-Miyaura coupling with methylboronic acid or a Stille coupling with trimethylstannane in the presence of a palladium catalyst.
Direct C-H methylation is a more atom-economical approach. Methodologies using radical methyl sources or transition-metal-catalyzed C-H activation can potentially be employed, although achieving high regioselectivity at the C6 position can be challenging and may depend on the directing effects of other substituents on the ring.
Green Chemistry Principles and Sustainable Synthetic Routes for Halogenated Pyrrolopyridines
The synthesis of halogenated pyrrolopyridines, including this compound, is increasingly guided by the principles of green chemistry to reduce environmental impact and improve safety and efficiency. mdpi.commdpi.com
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Certain cyclization reactions to form the azaindole core can be performed in water. For example, silver-catalyzed intramolecular cyclization of acetylenic free amines has been shown to afford 7-azaindoles in high yields. organic-chemistry.org The use of water can sometimes enhance reactivity and selectivity through hydrophobic effects and hydrogen bonding interactions. organic-chemistry.org
Solvent-Free Reactions: Performing reactions without a solvent, often with the aid of microwave irradiation or mechanochemical grinding, can significantly reduce waste. researchgate.net These techniques can lead to shorter reaction times, higher yields, and simpler workup procedures. For instance, multicomponent reactions to synthesize heterocyclic scaffolds can often be conducted under solvent-free conditions. researchgate.net
| Condition | Advantages | Example Reaction | Reference |
| Aqueous Medium | Non-toxic, non-flammable, enhances reactivity/selectivity. | Silver-catalyzed intramolecular cyclization of acetylenic amines. | organic-chemistry.org |
| Solvent-Free | Reduces waste, shorter reaction times, simpler workup. | Microwave-assisted oxidation of organic halides. | researchgate.net |
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and lower waste. mdpi.com For the synthesis of halogenated pyrrolopyridines, catalyst design focuses on several key areas:
Use of Earth-Abundant Metals: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or cobalt is a major goal. mdpi.comacs.org Iron salts, for instance, have been found to be efficient catalysts for the synthesis of certain pyrrole-containing heterocycles. acs.org
Heterogeneous and Recyclable Catalysts: Designing catalysts that are in a different phase from the reaction mixture (heterogeneous catalysts) simplifies their removal and recycling, reducing waste and cost. encyclopedia.pub Materials like nano-silica derived from agricultural waste or layered double hydroxides (LDHs) have been used as supports for catalytic species, allowing for easy recovery and reuse. encyclopedia.pubresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (aqueous medium, ambient temperature and pressure). While specific examples for this compound are not prevalent, the broader field of biocatalysis is being explored for the synthesis of complex pharmaceutical intermediates. acs.org
Yield Optimization and Scale-Up Considerations
Transitioning a synthetic route from a laboratory scale to large-scale production presents numerous challenges. Optimizing reaction yields and ensuring the process is safe, reproducible, and economically viable are critical.
Yield Optimization: A thorough investigation of reaction parameters is essential for maximizing yield. This includes optimizing catalyst and ligand choice, reaction temperature, concentration, and reaction time. For cross-coupling reactions, such as a Suzuki-Miyaura coupling to introduce the methyl or aryl groups, the choice of palladium precursor, ligand, base, and solvent system can dramatically impact the outcome. nih.gov Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often crucial for masking reactive N-H protons on the pyrrole ring during certain transformations, preventing side reactions and improving yields. nih.gov However, the subsequent deprotection step must also be optimized to avoid product degradation. nih.gov
Scale-Up Considerations:
Safety: Exothermic reactions must be carefully controlled on a large scale to manage heat dissipation and prevent thermal runaway.
Reagent Cost and Availability: The cost and commercial availability of starting materials, catalysts, and reagents become major factors in the economic feasibility of a large-scale synthesis.
Process Simplification: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are highly desirable for scale-up as they reduce handling, solvent use, and waste generation. organic-chemistry.org
Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is crucial for obtaining the final product with the required purity on a large scale. mdpi.com Reproducibility is a common challenge when scaling up chemical processes, making robust and well-understood reaction conditions paramount. acs.org
Reactivity and Derivatization Studies of 4 Iodo 6 Methyl 1h Pyrrolo 2,3 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. For 4-iodo-7-azaindole derivatives, these reactions offer a direct pathway to functionalize the electron-deficient pyridine (B92270) ring, complementing the reactivity of the electron-rich pyrrole (B145914) ring.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. nih.gov This reaction is widely employed for the arylation and heteroarylation of the 4-iodo-7-azaindole core.
The Suzuki-Miyaura reaction on the 4-halo-7-azaindole scaffold tolerates a broad range of boronic acids and their corresponding esters. Research has demonstrated successful couplings with various aromatic and heteroaromatic boronic acids. atlanchimpharma.com The reaction is compatible with both electron-donating and electron-withdrawing substituents on the boronic acid partner, allowing for the synthesis of a diverse library of 4-aryl-7-azaindole derivatives.
For example, studies on related 4-halo-7-azaindoles have shown that phenylboronic acid, as well as substituted analogs like (4-methoxyphenyl)boronic acid, can be effectively coupled. nih.gov The versatility of this reaction makes it a key tool for structure-activity relationship (SAR) studies in drug discovery programs.
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Result | Reference |
|---|---|---|---|---|---|
| Aromatic Boronic Acids | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF | Successful C-C bond formation at C-4 position. | atlanchimpharma.com |
| Heteroaromatic Boronic Acids | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF/H₂O | Effective coupling to introduce heteroaryl moieties. | nih.gov |
| (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Good yields for electron-rich aryl groups. | nih.gov |
| Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | Efficient coupling with boronic esters. | nih.gov |
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligand. Common palladium precursors like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used. nih.govresearchgate.net These precursors form the active Pd(0) catalyst in situ.
The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). thieme-connect.com For coupling reactions on the 7-azaindole (B17877) scaffold, bulky and electron-rich phosphine (B1218219) ligands are often employed.
Pd(OAc)₂: This air-stable Pd(II) salt is a common and cost-effective precursor. It is often paired with phosphine ligands like Xantphos for C-N and C-O coupling reactions on 4-bromo-7-azaindoles, demonstrating its utility in functionalizing this position. nih.govresearchgate.net While effective, in some cases, it can result in lower yields compared to Pd(0) sources. nih.gov
Pd₂(dba)₃: This Pd(0) complex is another widely used precursor. It often shows high catalytic activity. researchgate.net In combination with ligands such as SPhos or XPhos, it has been used effectively in synthesizing substituted azaindoles. nih.gov For instance, the combination of Pd₂(dba)₃ and the bulky ligand Xantphos has been shown to be effective in related C-N coupling reactions at the C-4 position. nih.gov
Ligands: The choice of ligand is crucial. Ligands like Xantphos, a bulky bisphosphine, have proven successful in promoting coupling reactions at the C-4 position of 7-azaindoles by preventing the formation of inactive catalyst complexes. nih.gov Other ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also commonly used in catalysts like Pd(dppf)Cl₂ for coupling reactions involving heteroaryl halides. nih.gov
| Catalyst Precursor | Ligand | Base | Key Observation | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Provided the most successful results for C-N coupling with amides at the C-4 position. | nih.gov |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Slightly lower yield compared to Pd(OAc)₂ in a specific C-N coupling application. | nih.gov |
| Pd₂(dba)₃ | SPhos / XPhos | t-BuONa | Used in a cascade Heck reaction to synthesize various azaindole isomers. | nih.gov |
| Pd(dppf)Cl₂ | dppf (integrated) | K₃PO₄ | Effective for coupling heteroaryl halides with boronic esters. | nih.gov |
The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
For the 7-azaindole system, the Sonogashira reaction provides a direct route to install alkynyl substituents at the C-4 position. Research has demonstrated a successful Sonogashira coupling of a 4-iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol, achieving a high yield of 94%. atlanchimpharma.com This reaction highlights the efficiency of this method for derivatizing the C-4 position, providing precursors for more complex molecules or compounds with valuable electronic or biological properties. atlanchimpharma.comnih.gov The conditions generally involve a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base like triethylamine (Et₃N) in a solvent like DMF. nih.govmdpi.com
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene. nih.govlibretexts.org It is a powerful tool for introducing olefinic substituents onto aromatic and heteroaromatic rings.
In the context of 4-iodo-7-azaindoles, the Heck reaction has been successfully applied to introduce vinyl groups at the C-4 position. For instance, the reaction of 4-iodo-1-acetyl-7-azaindole with methyl acrylate has been reported. atlanchimpharma.com An interesting feature of this transformation is the influence of the base on the reaction outcome. When a milder base like triethylamine (NEt₃) is used, the expected C-4 coupled Heck products are formed. However, under more basic conditions (e.g., K₂CO₃/KOAc), a Michael adduct can be formed as the sole product, demonstrating the importance of reaction conditions in controlling selectivity. atlanchimpharma.com This reactivity allows for the synthesis of various α,β-unsaturated carbonyl compounds and other vinyl-substituted 7-azaindoles.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. organic-chemistry.orgwikipedia.org While less common than Suzuki or Sonogashira couplings due to the toxicity of tin reagents, it remains a valuable synthetic method. organic-chemistry.org Reports on the 7-azaindole scaffold confirm the feasibility of Stille couplings, although specific examples at the C-4 position are less documented than for other positions. For instance, Stille reactions have been effectively performed at the C-3 position using 3-trimethylstannyl-7-azaindole derivatives as coupling partners. atlanchimpharma.com This demonstrates the general applicability of the Stille reaction to the 7-azaindole nucleus, suggesting its potential for functionalizing the C-4 iodo derivative as well. atlanchimpharma.comlibretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. wikipedia.org While a powerful tool in organic synthesis, specific literature examples of Negishi coupling at the C-4 position of 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine are scarce. However, the general principles of the Negishi reaction suggest it is a potentially viable method for introducing alkyl, aryl, or vinyl groups at this position, given the reactivity of the C-I bond towards oxidative addition to a palladium(0) or nickel(0) catalyst. wikipedia.orgnih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen (C-N) bonds. In the context of this compound, the iodine atom at the C-4 position of the electron-deficient pyridine ring serves as an excellent leaving group for this transformation. This reaction enables the introduction of a wide array of primary and secondary amines, including alkylamines, anilines, and other nitrogen-containing heterocycles.
Research on analogous N-substituted 4-bromo-7-azaindoles has demonstrated the efficacy of this reaction at the C-4 position. beilstein-journals.org The typical catalytic system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand like Xantphos. beilstein-journals.org A base, commonly cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle, with an aprotic polar solvent like dioxane or toluene being used as the reaction medium. beilstein-journals.orgresearchgate.net These reactions are generally performed under an inert atmosphere at elevated temperatures to achieve high yields of the desired 4-amino-7-azaindole derivatives. beilstein-journals.org The versatility of this method makes it a cornerstone in the synthesis of complex molecules, particularly in medicinal chemistry for creating libraries of kinase inhibitors. researchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Halo-7-Azaindoles
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 | beilstein-journals.org |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 | beilstein-journals.org |
| 3 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | >85 | researchgate.net |
| 4 | D-Alanine methyl ester | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 91 | beilstein-journals.org |
| Data presented is based on studies of N-substituted 4-bromo-7-azaindoles, which serve as a close proxy for the reactivity of this compound. |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions provide a classical and cost-effective alternative to palladium-based methods for forming carbon-heteroatom bonds. These reactions are particularly effective for coupling aryl halides with a variety of nucleophiles.
Ullmann-Type Coupling Reactions
The Ullmann-type reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. For this compound, this reaction is primarily used for C-N bond formation, often termed N-arylation, with various nitrogen-containing nucleophiles such as imidazoles, pyrroles, and indoles. researchgate.net
These couplings are typically performed using a copper(I) salt, like CuI or Cu₂O, often without the need for a specialized ligand. researchgate.netresearchgate.net The reaction is promoted by a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netacs.org The conditions generally require elevated temperatures, often above 100°C. researchgate.netacs.org The Ullmann-type reaction is a practical strategy for synthesizing N-arylated heterocycles, which are prevalent motifs in materials science and pharmaceuticals. researchgate.net
Table 2: General Conditions for Copper-Catalyzed Ullmann-Type N-Arylation
| Nucleophile | Copper Source | Base | Solvent | Temp (°C) | Reference |
| Pyrrole | Cu₂O | Cs₂CO₃ | DMSO | 110 | researchgate.net |
| Indole (B1671886) | Cu₂O | Cs₂CO₃ | DMSO | 110 | researchgate.net |
| Imidazole | CuI | K₂CO₃ | DMF | 110-140 | acs.org |
| 7-Azaindole | Cu₂O | Cs₂CO₃ | DMSO | 110 | researchgate.net |
| Conditions are based on studies of coupling nitrogen heterocycles with various iodopyridines. |
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing electron-deficient aromatic rings. The pyridine ring in this compound is inherently electron-poor due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, making them susceptible to nucleophilic attack. stackexchange.comyoutube.com
In an SₙAr reaction, a nucleophile attacks the C-4 carbon bearing the iodo group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the pyridine nitrogen atom, which provides significant stabilization and drives the reaction forward. stackexchange.comwikipedia.org The subsequent departure of the iodide leaving group restores the aromaticity of the ring.
Electrophilic Substitution Reactions on Pyrrole and Pyridine Rings
The 1H-pyrrolo[2,3-b]pyridine scaffold features two distinct aromatic rings with opposing electronic characteristics. The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution (SₑAr), whereas the pyridine ring is electron-deficient and generally resistant to such reactions. uoanbar.edu.iqnih.gov
Electrophilic attack on the 7-azaindole nucleus occurs preferentially at the C-3 position of the pyrrole ring, which is the most electron-rich site. nih.gov Standard electrophilic substitution reactions like halogenation, nitration, and acylation can be directed to this position under relatively mild conditions. For instance, direct iodination of the 7-azaindole core can be achieved at C-3 using iodine and potassium hydroxide in DMF. nih.gov
Conversely, the pyridine ring is strongly deactivated towards electrophiles due to the electron-withdrawing effect of the ring nitrogen. uoanbar.edu.iq Electrophilic substitution on the pyridine moiety requires harsh, forcing conditions and typically proceeds at the C-5 or C-7 positions (meta to the ring nitrogen). Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on deactivated pyridine rings. uoanbar.edu.iq Therefore, for this compound, any further electrophilic substitution would be expected to occur selectively at the C-3 position.
Reactions Involving the Pyrrole N-H and Methyl Group
The pyrrole N-H proton and the C-6 methyl group offer additional sites for functionalization, although the N-H group is significantly more reactive.
N-Alkylation and N-Acylation Reactions
The N-H proton of the pyrrole ring is acidic (pKa ≈ 17 in DMSO) and can be readily deprotonated by a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form a nucleophilic anion. researchgate.net This anion can then react with various electrophiles in N-alkylation or N-acylation reactions.
N-Alkylation is commonly performed by treating the 7-azaindole with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like KOH or NaH in a polar aprotic solvent such as DMSO or DMF. researchgate.net This reaction provides a straightforward method for introducing substituents on the pyrrole nitrogen, which can be used to modulate the molecule's steric and electronic properties or to protect the N-H group during subsequent synthetic steps.
N-Acylation proceeds similarly, using an acylating agent like an acyl chloride or an anhydride with a base. This reaction installs an acyl group on the pyrrole nitrogen, forming an N-acyl-7-azaindole derivative. These derivatives are important intermediates in organic synthesis.
Functionalization of the 6-Methyl Group (e.g., Benzylic Oxidation, Halogenation)
The 6-methyl group on the this compound scaffold is analogous to a methyl group on a pyridine ring. Its reactivity is influenced by the electron-deficient nature of the pyridine ring and the electronic effects of the fused pyrrole ring and the iodo substituent. While specific studies on the functionalization of the 6-methyl group of this particular compound are not extensively documented, the reactivity can be inferred from studies on related methyl-substituted pyridines and other 7-azaindole derivatives.
Benzylic Oxidation: The oxidation of methyl groups on pyridine rings to aldehydes or carboxylic acids typically requires strong oxidizing agents. The electron-withdrawing nature of the pyridine ring makes the methyl group less susceptible to oxidation compared to methyl groups on electron-rich aromatic systems. However, under appropriate conditions, selective oxidation can be achieved. For instance, oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) have been used for the oxidation of methylpyridines. The reaction proceeds through a radical or an ionic mechanism, depending on the reagents and conditions employed. It is anticipated that the 6-methyl group of this compound could be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further derivatization.
Benzylic Halogenation: The halogenation of methyl groups on pyridine rings can proceed via a free radical mechanism, typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This reaction would convert the 6-methyl group into a halomethyl group (e.g., -CH₂Br or -CH₂Cl), which is a versatile synthon for introducing various nucleophiles. The success of this reaction would depend on the stability of the 7-azaindole core under radical conditions.
Interactive Data Table: Plausible Functionalization Reactions of the 6-Methyl Group
| Reaction Type | Reagents and Conditions | Expected Product | Potential Applications of Product |
| Benzylic Oxidation | 1. SeO₂, Dioxane, reflux2. KMnO₄, H₂SO₄, heat | 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde or 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Aldehyde for reductive amination, Wittig reactions; Carboxylic acid for amide couplings |
| Benzylic Halogenation | NBS or NCS, AIBN or BPO, CCl₄, reflux | 4-Iodo-6-(halomethyl)-1H-pyrrolo[2,3-b]pyridine | Versatile intermediate for nucleophilic substitution reactions |
Chemo- and Regioselectivity in Multi-functionalized Systems
The this compound molecule possesses several reactive sites, leading to challenges and opportunities in achieving chemo- and regioselectivity. The key positions for reactivity are the C4-iodo group, the N-H of the pyrrole ring, the C3 position of the pyrrole ring, and the 6-methyl group.
Reactivity of the C4-Iodo Group: The carbon-iodine bond at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are expected to proceed selectively at this position. The choice of catalyst, ligand, and reaction conditions can be tuned to favor coupling at the C4-iodo position over potential side reactions at other sites. For instance, palladium-catalyzed couplings are well-established for the functionalization of halo-7-azaindoles.
Reactivity of the Pyrrole Ring: The pyrrole moiety is generally susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most likely site for such reactions. Halogenation, nitration, and Friedel-Crafts acylation would be expected to occur preferentially at C3, provided the N-H is appropriately protected. The N-H of the pyrrole can be deprotonated with a base and subsequently alkylated or acylated.
Selective Functionalization: Achieving selectivity in a molecule with multiple reactive sites often requires a strategic protection-deprotection sequence and careful choice of reagents. For instance, to functionalize the 6-methyl group without affecting the pyrrole ring, the pyrrole nitrogen would likely need to be protected (e.g., with a Boc or SEM group). Conversely, to perform electrophilic substitution on the pyrrole ring, the greater reactivity of the C3 position would likely direct the reaction there, leaving the 6-methyl group and C4-iodo group intact under appropriate conditions.
In the context of cross-coupling reactions, the C-I bond is significantly more reactive than the C-H bonds of the methyl group or the pyrrole ring, ensuring high chemoselectivity for reactions at the C4 position. The challenge in regioselectivity would arise if other halogen atoms were present on the ring system.
Interactive Data Table: Predicted Chemo- and Regioselectivity
| Reaction Type | Reagents and Conditions | Predicted Major Product | Rationale for Selectivity |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 4-Aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine | High reactivity of the C-I bond in palladium-catalyzed cross-coupling. |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-(Alkynyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | Preferential oxidative addition of palladium to the C-I bond. |
| N-Alkylation | Alkyl halide, NaH, DMF | 1-Alkyl-4-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | Deprotonation of the acidic pyrrole N-H followed by nucleophilic attack. |
| Electrophilic Bromination | NBS, DMF | 3-Bromo-4-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | The C3 position of the pyrrole ring is the most electron-rich and susceptible to electrophilic attack. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for the structure of 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
High-Resolution 1H NMR Spectroscopy (Chemical Shifts, Coupling Constants, NOE)
High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectra for this compound typically show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, the methyl group protons, and the N-H proton of the pyrrole (B145914) ring.
The exact chemical shifts (δ) are dependent on the solvent used, with deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) being commonly reported. In DMSO-d₆, the pyrrole N-H proton appears as a broad singlet at a downfield chemical shift, typically around 12.0 ppm, due to hydrogen bonding with the solvent. The aromatic protons H-2, H-3, and H-5 exhibit characteristic shifts and coupling patterns. The H-2 and H-3 protons on the pyrrole ring appear as doublets with a typical coupling constant (³JHH) of approximately 3.5 Hz. The H-5 proton on the pyridine (B92270) ring appears as a singlet, and the methyl protons at the C-6 position also appear as a singlet, integrating to three protons.
While specific Nuclear Overhauser Effect (NOE) studies for this exact compound are not detailed in the reviewed literature, NOE experiments would be invaluable. For instance, irradiation of the methyl group (C6-CH₃) signal would be expected to show an NOE enhancement for the nearby H-5 proton, confirming their spatial proximity on the pyridine ring.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1-NH | ~12.02 | br s | - |
| H-2 | ~7.65 | d | ~3.5 |
| H-3 | ~6.64 | d | ~3.5 |
| H-5 | ~7.35 | s | - |
| 6-CH₃ | ~2.42 | s | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
¹³C NMR Spectroscopy (DEPT, HSQC, HMBC for Carbon Skeleton Elucidation)
¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound shows eight distinct carbon signals corresponding to its molecular structure. The position of the iodine atom at C-4 results in a significant upfield shift for that carbon due to the heavy atom effect, making its signal appear at a low chemical shift (typically around 92 ppm), which is a key diagnostic feature.
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, DEPT-135 would show a positive signal for the methyl and methine carbons and no signal for the quaternary carbons (C-4, C-6, C-7a).
Two-dimensional correlation spectroscopy is essential for definitive assignment.
HSQC (Heteronuclear Single Quantum Coherence) correlates each carbon atom with its directly attached proton(s). This would unambiguously link the signal for the C-6 methyl carbon to the methyl proton singlet and connect the C-2, C-3, and C-5 signals to their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between carbons and protons (typically over two to three bonds). This is crucial for placing the substituents. For example, correlations would be expected from the methyl protons (6-CH₃) to the C-6, C-5, and C-7 carbons, and from the H-5 proton to C-4, C-6, and C-7, confirming the substitution pattern on the pyridine ring.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-2 | ~128.0 |
| C-3 | ~101.5 |
| C-4 | ~92.0 |
| C-5 | ~125.0 |
| C-6 | ~147.0 |
| C-7a | ~150.0 |
| 6-CH₃ | ~17.0 |
Note: Chemical shifts are approximate and derived from typical values for similar structures.
2D NMR Techniques (COSY, NOESY, ROESY) for Connectivity and Stereochemistry
Beyond HSQC and HMBC, other 2D NMR techniques further refine the structural analysis.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling networks. A key correlation in the COSY spectrum of this compound would be the cross-peak between the H-2 and H-3 protons, confirming their adjacency on the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine spatial proximities between protons, irrespective of their bonding connections. As mentioned, a definitive NOESY cross-peak between the protons of the C-6 methyl group and the H-5 proton would provide conclusive evidence for their geometric relationship, solidifying the assignment of the 6-methyl substituent.
Solid-State NMR for Polymorph Characterization
While no specific studies utilizing solid-state NMR (ssNMR) for this compound were found in the surveyed literature, this technique is a powerful method for characterizing the compound in its solid form. Unlike solution-state NMR which provides an averaged structure, ssNMR can distinguish between different crystalline forms, or polymorphs. Polymorphs can have different physical properties, and ssNMR can detect subtle differences in the chemical environment caused by variations in crystal packing, leading to distinct chemical shifts and providing a fingerprint for each polymorphic form.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the target compound and to gain structural insights from its fragmentation pattern.
For this compound (C₈H₇IN₂), the nominal molecular weight is 258 g/mol . In typical electrospray ionization (ESI) mass spectrometry, the compound is observed as the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 259. Iodine has only one stable isotope, ¹²⁷I, which simplifies the isotopic pattern of the molecular ion peak. docbrown.info The fragmentation of iodo-substituted heterocycles often involves the cleavage of the carbon-iodine bond. docbrown.info A potential fragmentation pathway could involve the loss of an iodine radical (I•) or hydrogen iodide (HI) from the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which serves to confirm the elemental composition of the compound. The precise mass measurement can distinguish the target molecule from other compounds that might have the same nominal mass. For this compound, the exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N).
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [C₈H₈IN₂]⁺ ([M+H]⁺) | 258.9781 | ~258.9780 |
The close agreement between the calculated and observed exact mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula C₈H₇IN₂.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical experiment, the protonated molecule [M+H]⁺ of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
The fragmentation of this compound is expected to proceed through several key pathways, driven by the structural features of the pyrrolo[2,3-b]pyridine core and its substituents. The most prominent fragmentation is the cleavage of the carbon-iodine bond, which is the weakest bond in the structure. This leads to the loss of an iodine radical, a characteristic fragmentation for iodo-substituted aromatic compounds. miamioh.edu Other significant fragmentations include the loss of the methyl group and cleavages within the heterocyclic ring system.
The fragmentation pathways are crucial for confirming the identity of the compound and for distinguishing it from its isomers. High-resolution mass spectrometry allows for the determination of the exact mass of each fragment, further confirming its elemental composition. nih.gov
Table 1: Predicted MS/MS Fragmentation of this compound
| m/z (calculated) | Ion/Fragment | Proposed Fragmentation Pathway |
| 258.98 | [M+H]⁺ | Protonated molecular ion |
| 131.98 | [M+H - I]⁺ | Loss of iodine radical from the protonated molecule |
| 243.96 | [M+H - CH₃]⁺ | Loss of a methyl radical |
| 117.06 | [C₇H₇N₂]⁺ | Subsequent loss of a methyl radical after iodine loss |
Note: The m/z values are calculated based on the most abundant isotopes.
Ionization Techniques (ESI, APCI, MALDI) and Their Applicability
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules and those with basic sites capable of protonation. youtube.com The presence of two nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system makes this compound an ideal candidate for positive-ion ESI, where it will readily form the protonated molecular ion [M+H]⁺. nih.govyoutube.com Its applicability extends to quantitative analysis in complex matrices due to its high sensitivity. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile analytes than ESI. youtube.comyoutube.com this compound, being a relatively small aromatic molecule, possesses sufficient thermal stability and volatility to be amenable to APCI. This technique can serve as a valuable alternative or complementary method to ESI, particularly if matrix effects are a concern in ESI analysis. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): While MALDI is renowned for the analysis of large biomolecules, its application to small molecules (<1500 Da) is also established, though it can be challenged by interference from matrix-related ions in the low-mass range. researchgate.netnih.gov For this compound, successful MALDI analysis would depend on the selection of an appropriate matrix that absorbs the laser energy and facilitates ionization without generating interfering background signals. Interestingly, some nitrogen heterocyclic aromatic compounds can function as MALDI matrices themselves. rsc.org Careful optimization, including the use of highly purified matrices and specific spotting techniques, is recommended for quantitative analysis of small molecules by MALDI. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. The spectra are a unique fingerprint of the molecule's structure.
For this compound, the spectra will be dominated by vibrations of the 7-azaindole (B17877) core, as well as contributions from the iodo and methyl substituents. DFT calculations on related 7-azaindole derivatives have been used to assign vibrational modes with a high degree of confidence. nih.govresearchgate.net
The key vibrational modes for this compound are detailed below. The exact positions can be influenced by intermolecular interactions, such as hydrogen bonding. mdpi.com
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3150 - 3050 | Stretching of the pyrrole N-H bond. Can be broad due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyridine and pyrrole rings. |
| Aliphatic C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching of the methyl (CH₃) group. |
| Ring C=C/C=N Stretches | 1650 - 1400 | Skeletal vibrations of the fused aromatic pyrrolo[2,3-b]pyridine core. |
| CH₃ Bending | 1470 - 1430 / 1390 - 1370 | Asymmetric and symmetric deformation (bending) of the methyl group. |
| In-plane N-H Bend | 1420 - 1380 | Bending vibration of the N-H bond within the plane of the ring. |
| C-I Stretch | 600 - 500 | Stretching of the carbon-iodine bond. This is a characteristic low-frequency vibration. |
Note: These ranges are based on data for 7-azaindole and its halogenated derivatives. researchgate.netmdpi.com
Vibrational spectroscopy is a valuable Process Analytical Technology (PAT) tool. During the synthesis of this compound, IR or Raman spectroscopy can be used to monitor the reaction progress in real-time. For instance, one could track the disappearance of a key vibrational band from a starting material and the concurrent appearance of a characteristic band of the product, such as the C-I stretch or a specific fingerprint peak.
UV-Visible Spectroscopy for Electronic Properties and Purity Assessment
UV-Visible spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of auxochromic or chromophoric groups. The spectrum of this compound is expected to be characterized by π→π* transitions originating from the aromatic pyrrolopyridine system.
The parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), exhibits an absorption maximum around 289 nm. capes.gov.br The introduction of substituents onto this core will modulate the electronic transitions. The methyl group is a weak auxochrome and is expected to cause a slight bathochromic (red) shift. The iodine atom, through the "heavy-atom effect" and the influence of its lone-pair electrons, is also expected to induce a bathochromic shift in the absorption maxima. researchgate.net
Table 3: Estimated UV-Visible Spectroscopic Data for this compound in a Non-polar Solvent
| Parameter | Estimated Value | Associated Electronic Transition |
| λmax1 | ~295 - 305 nm | S₀ → S₁ (π→π) |
| λmax2 | ~220 - 230 nm | S₀ → S₂ (π→π) |
| Molar Extinction Coefficient (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Typical for π→π* transitions in aromatic systems. |
Note: These values are estimations and the actual experimental values may vary depending on the solvent and other experimental conditions.
Solvatochromic Effects
Solvatochromism describes the change in a substance's color—or more broadly, its UV-Visible absorption spectrum—in response to the polarity of the solvent. While specific experimental studies detailing the solvatochromic behavior of this compound are not extensively documented in publicly available literature, the phenomenon is expected based on its molecular structure. The 7-azaindole core possesses both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, making it susceptible to specific solute-solvent interactions.
In nonpolar solvents, the absorption spectrum would be minimally perturbed. However, in polar protic solvents (like ethanol (B145695) or water) and polar aprotic solvents (like DMSO or acetonitrile), significant shifts in the absorption maxima (λ_max_) would be anticipated. These shifts are due to differential stabilization of the ground and excited states of the molecule by the solvent. A detailed study would involve recording UV-Vis spectra in a range of solvents with varying polarity and plotting the observed energy of transition against solvent polarity scales (like the Reichardt E_T_(30) scale) to quantify the effect.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Although the specific crystal structure of this compound is not publicly deposited, analysis of closely related structures provides a strong basis for understanding its expected solid-state geometry. For instance, single-crystal X-ray diffraction studies on related heterocyclic compounds like 4-iodo-1H-pyrazole and substituted pyrrolo[2,3-b]pyridines reveal precise intramolecular dimensions. mdpi.comresearchgate.net
Data is collected by mounting a suitable single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam, typically Mo-Kα radiation. mdpi.com The resulting diffraction pattern is processed to solve and refine the crystal structure, yielding accurate measurements of bond lengths, bond angles, and torsion angles that define the molecule's conformation.
Below is a table of expected bond lengths and angles for this compound, extrapolated from data on analogous structures. researchgate.netnih.gov
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | C4 | I | ~2.08 - 2.10 | |
| C6 | C(methyl) | ~1.50 - 1.52 | ||
| N1 | H1 | ~0.86 - 0.88 | ||
| N7 | C2 | ~1.37 - 1.39 | ||
| Bond Angle (°) | C3 | C4 | C5 | ~118 - 120 |
| I | C4 | C3 | ~120 - 122 | |
| C5 | C6 | N7 | ~116 - 118 | |
| Torsion Angle (°) | C3 | C3a | C7a | N1 |
This table represents typical, not experimentally determined, values for the target compound.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several key interactions are expected to dictate its packing motif.
Hydrogen Bonding: The most significant interaction is likely to be N-H···N hydrogen bonding between the pyrrole donor of one molecule and the pyridine acceptor of a neighboring molecule. This is a classic interaction in azaindole chemistry, often leading to the formation of centrosymmetric dimers or continuous chains (catemers). mdpi.comresearchgate.net
π-π Stacking: The planar aromatic pyrrolo[2,3-b]pyridine core can facilitate π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.
Analysis of the packing in related structures, such as 4-iodo-1H-pyrazole which forms catemeric chains, and 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine which forms inversion dimers via N-H···N bonds, supports these predictions. mdpi.comresearchgate.net
Chromatographic and Separative Techniques for Purity and Isolation
Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity.
HPLC is the premier technique for determining the purity of non-volatile compounds like this compound. A typical setup would involve a reversed-phase method. The compound's purity is assessed by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, often detected using a photodiode array (PDA) detector that can also provide spectral information to confirm peak identity. amazonaws.com
A hypothetical, yet standard, HPLC method is detailed below.
| Parameter | Description |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/minute |
| Detection | UV/PDA at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by GC-MS can be problematic. Its polarity (due to the N-H and pyridine nitrogen) and relatively high molecular weight can lead to poor peak shape, high boiling point, and potential thermal degradation in the hot GC injection port. nist.gov
A more effective strategy is the analysis of its volatile derivatives. nist.gov The most common approach is silylation, where the active hydrogen on the pyrrole nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group. This derivatization drastically reduces the molecule's polarity and increases its volatility and thermal stability, making it amenable to GC-MS analysis. nist.gov The resulting mass spectrum would show a characteristic molecular ion for the TMS-derivative and predictable fragmentation patterns that can be used for structural confirmation. GC-MS is a powerful tool for identifying and quantifying trace-level impurities that are more volatile than the parent compound or that become so upon derivatization.
Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
The enantiomeric purity of chiral derivatives of this compound is a critical parameter in medicinal chemistry and materials science, as different enantiomers of a compound can exhibit distinct biological activities or physical properties. While direct chiral chromatography methods for this compound itself are not applicable due to its achiral nature, the analysis of its chiral derivatives is essential.
Currently, there is a lack of specific published research detailing the chiral separation of derivatives of this compound. However, the principles of chiral chromatography are well-established and would be applicable to such derivatives. This would typically involve the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation.
The development of a successful chiral separation method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would also be optimized to achieve the desired resolution between the enantiomeric peaks.
Although no specific examples for derivatives of this compound are available in the current scientific literature, the general approach to chiral method development would be followed. Once a separation method is established, it can be used to determine the enantiomeric excess (ee) of a sample, providing a quantitative measure of its enantiomeric purity. This is crucial for quality control and for understanding the structure-activity relationships of chiral derivatives.
Future research in this area would be valuable for advancing the development of new chiral compounds based on the this compound scaffold.
Computational and Theoretical Investigations of 4 Iodo 6 Methyl 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of heterocyclic systems like 7-azaindole (B17877) derivatives. nih.govtandfonline.com Methods such as B3LYP, PBE0, and ωB97X-D, often paired with basis sets like 6-311G(d,p) or def2-TZVP, are employed to balance computational cost and accuracy. researchgate.netrsc.org These calculations are fundamental for optimizing molecular structures and predicting a wide array of chemical and physical properties.
The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy structure. For 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations would be used to determine the precise bond lengths, bond angles, and dihedral angles.
Molecular Geometry: The fused 1H-pyrrolo[2,3-b]pyridine ring system is expected to be nearly planar, a characteristic feature of aromatic heterocycles. DFT geometry optimizations performed on related structures, such as 5-chloro-7-azaindole-3-carbaldehyde and 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, confirm this planarity. researchgate.nettandfonline.com The positions of the iodine atom at C4 and the methyl group at C6 are key structural features defined by these calculations.
Conformational Analysis: While the core bicyclic ring is rigid, conformational analysis would focus on the orientation of the methyl group. The rotational barrier of the C-C bond connecting the methyl group to the pyridine (B92270) ring would be calculated to identify the most stable conformer, which is typically a staggered orientation to minimize steric hindrance with adjacent atoms. For more complex derivatives, DFT is used to determine the relative Gibbs free energy of different conformers. tandfonline.com
Below is a table of expected bond lengths and angles for the core 7-azaindole structure, based on computational and crystallographic data from related compounds.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| N1–C2 | ~1.37 | Pyrrole (B145914) Ring N-C Bond |
| C2–C3 | ~1.38 | Pyrrole Ring C=C Bond |
| C3–C3a | ~1.45 | Pyrrole Ring C-C Bond |
| C4–C5 | ~1.39 | Pyridine Ring C-C Bond |
| C5–C6 | ~1.38 | Pyridine Ring C-C Bond |
| C6–N7 | ~1.33 | Pyridine Ring C=N Bond |
| C4–I | ~2.08 | Aryl-Iodine Bond |
| C6–C(methyl) | ~1.51 | Aryl-Alkyl C-C Bond |
| N1–C7a–N7 | ~120 | Angle at Ring Junction |
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. For 7-azaindole derivatives, the HOMO is typically a π-orbital delocalized across the bicyclic system, indicating its electron-donating capability and susceptibility to electrophilic attack. The LUMO is a π*-orbital, representing the molecule's ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. DFT studies on related 7-azaindole-triazole hybrids have been used to calculate these properties, including chemical potential (μ), hardness (η), and the global electrophilicity index (ω). rsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms (N1 and N7), identifying them as sites for hydrogen bonding and electrophilic attack. tandfonline.com The pyrrole N-H group would exhibit positive potential (blue), highlighting its role as a hydrogen bond donor. The iodine atom, due to the sigma-hole phenomenon, can exhibit a region of positive potential, making it a potential halogen bond donor. mdpi.commdpi.com
DFT calculations can accurately predict various spectroscopic parameters, which aids in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data (often using a reference like tetramethylsilane), help in assigning signals to specific atoms in the molecule.
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra yield vibrational frequencies and intensities corresponding to specific bond stretches, bends, and torsions. researchgate.net These calculations are invaluable for interpreting experimental spectra. For the title compound, characteristic frequencies would include the N-H stretch, aromatic C-H stretches, C-N stretches, and the C-I stretch at lower wavenumbers. Theoretical wavenumbers are often scaled to better match experimental results. researchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.comacs.org Studies on the parent 7-azaindole show characteristic π → π* transitions. mdpi.com The introduction of iodo and methyl substituents would be predicted to cause a bathochromic (red) shift in these absorptions compared to the unsubstituted parent compound.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3400-3500 | Pyrrole N-H bond stretch |
| ν(C-H) aromatic | 3000-3100 | Aromatic C-H bond stretches |
| ν(C-H) methyl | 2900-3000 | Methyl group C-H bond stretches |
| ν(C=C), ν(C=N) | 1400-1650 | Ring stretching modes |
| δ(C-H) | 1000-1300 | In-plane C-H bending |
| γ(C-H) | 700-900 | Out-of-plane C-H bending |
| ν(C-I) | 500-600 | Carbon-Iodine bond stretch |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the elucidation of reaction pathways and the prediction of product selectivity.
DFT calculations are used to model the entire energy profile of a reaction, from reactants to products, including all intermediates and transition states. This provides a step-by-step understanding of the reaction mechanism.
Synthesis Pathways: For the synthesis of the 7-azaindole core itself, computational studies have explored mechanisms like the Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes. nih.gov These studies calculate the free energy profile for key steps such as C-H activation, alkyne insertion, and reductive elimination. nih.govresearchgate.net Such calculations can reveal the rate-determining step and explain the role of additives, like Ag⁺ oxidants, in improving catalytic efficiency. nih.gov
Derivatization Reactions: For a molecule like this compound, computational studies could elucidate the mechanisms of further functionalization, such as Suzuki or Sonogashira cross-coupling at the C4-I position or electrophilic substitution on the ring. Locating the transition state structures and calculating their corresponding energy barriers allows chemists to understand why certain reactions are favored over others.
When a reaction can yield multiple isomers, computational methods can predict which product will be formed preferentially.
Regioselectivity: The functionalization of the 7-azaindole ring can occur at several positions. DFT calculations can predict the regioselectivity of reactions like lithiation, halogenation, or nitration by comparing the activation energies (ΔG‡) of the transition states leading to each possible regioisomer. worktribe.com The isomer formed via the lowest energy pathway is predicted to be the major product. This approach has been validated in numerous heterocyclic systems. unimi.it For electrophilic substitution on the this compound ring, calculations would likely show a preference for the C3 position of the electron-rich pyrrole ring, a common finding for 7-azaindoles, though this could be modulated by the existing substituents. Workflows combining machine learning with DFT are emerging as powerful tools for rapidly and accurately predicting regioselectivity in reactions like S_NAr. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational space accessible to a molecule under specific conditions of temperature, pressure, and solvent environment.
For this compound, MD simulations would be instrumental in exploring its conformational flexibility. The pyrrolo[2,3-b]pyridine core is largely planar, but the simulations would reveal the rotational dynamics of the methyl group and the vibrational motions of the iodo substituent. More importantly, in a biological context, these simulations could predict how the molecule adapts its conformation upon binding to a target protein, a crucial aspect of structure-based drug design.
A typical MD simulation protocol would involve:
System Setup: Placing the molecule in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect a trajectory of the molecule's motion.
Analysis of the resulting trajectory would allow for the identification of the most stable conformations and the energy barriers between them.
Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
| Conformational State | Dihedral Angle (C5-C6-CH3) | Population (%) | Relative Energy (kcal/mol) |
| Staggered 1 | 60° | 45 | 0.00 |
| Eclipsed | 120° | 5 | 2.5 |
| Staggered 2 | 180° | 45 | 0.00 |
| Eclipsed | 0° | 5 | 2.5 |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. These models are built on the principle that the properties of a molecule are a function of its molecular structure.
Predictive models for the chemical reactivity of this compound can be developed using QSPR methodologies. uvic.ca Such models are crucial for understanding its stability, potential metabolic pathways, and its behavior in synthetic reactions. nih.govresearchgate.net The development process typically involves:
Data Collection: Assembling a dataset of related pyrrolopyridine derivatives with known experimental reactivity data.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can include electronic, steric, topological, and quantum chemical parameters.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that links the descriptors to the observed reactivity. nih.govarxiv.org
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
For this compound, a QSPR model could predict its susceptibility to nucleophilic or electrophilic attack at various positions on the aromatic rings.
The reactivity and interaction profile of this compound are governed by its electronic and steric characteristics. sigmaaldrich.com Computational methods allow for the precise calculation of various descriptors that quantify these features.
Electronic Descriptors:
Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these indicate the electron density distribution across the molecule, highlighting potentially reactive sites.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity.
Electrostatic Potential (ESP) Map: This provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).
Steric Descriptors:
Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule.
Sterimol Parameters: These provide a more detailed description of the steric bulk of substituents.
Table 2: Hypothetical Calculated Electronic and Steric Descriptors for this compound
| Descriptor | Value |
| Electronic Descriptors | |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
| Steric Descriptors | |
| Molecular Volume | 180 ų |
| Molecular Surface Area | 200 Ų |
Intermolecular Interactions and Non-Covalent Bonding Analysis
The way a molecule interacts with its neighbors or with a biological target is dictated by a complex interplay of non-covalent interactions.
The iodine atom at the 4-position of the pyrrolopyridine ring is a potent halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base (an electron-rich atom like oxygen or nitrogen). acs.orgresearchgate.netnih.govmdpi.com
Computational studies, such as high-level ab initio calculations or Density Functional Theory (DFT), can be used to:
Characterize the σ-hole: The region of positive electrostatic potential on the outer surface of the iodine atom, which is responsible for halogen bonding.
Calculate Interaction Energies: Determine the strength of the halogen bond between this compound and various halogen bond acceptors.
Analyze Geometric Parameters: Predict the preferred bond lengths and angles of the halogen bond.
These studies are critical for designing co-crystals or understanding the binding of this compound to proteins where halogen bonds can play a key role in affinity and selectivity.
In addition to halogen bonding, this compound can participate in other significant non-covalent interactions.
Hydrogen Bonding: The N-H group of the pyrrole ring is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.govresearchgate.net Computational analysis can quantify the strength and geometry of these hydrogen bonds, which are fundamental to the structure of DNA and protein-ligand complexes.
Pi-Stacking Interactions: The aromatic pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions with other aromatic systems. nih.gov These interactions, driven by electrostatic and dispersion forces, are important for the packing of molecules in the solid state and for the binding to aromatic residues in proteins. Computational methods can be used to calculate the interaction energies for different stacking geometries (e.g., face-to-face, parallel-displaced).
Applications of 4 Iodo 6 Methyl 1h Pyrrolo 2,3 B Pyridine As a Versatile Synthetic Building Block and Precursor
Synthesis of Complex Heterocyclic Systems and Libraries
The 1H-pyrrolo[2,3-b]pyridine framework, also known as 7-azaindole (B17877), is a privileged scaffold in drug discovery due to its ability to mimic indole (B1671886) and pyrrolopyrimidine structures, which are common in biologically active compounds. nih.gov Iodo-substituted derivatives are particularly crucial for the synthesis of diverse libraries of these compounds for biological screening. nih.govnih.govnih.gov
While the iodo-substituent on 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is theoretically suitable for intramolecular cyclization reactions to form fused polycyclic systems, specific examples of its use to construct Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are not prominently documented in the provided research. The synthesis of such fused systems often involves building upon heterocyclic cores. nih.govresearchgate.netmdpi.com For instance, various strategies exist for creating benzo-fused N-heterocycles and other complex fused systems, which often rely on precursors that can undergo cyclization. organic-chemistry.org The reactivity of the iodo-group in principle allows for such transformations, for example, through intramolecular Heck or Sonogashira coupling reactions, but specific applications starting from this compound are not detailed.
The primary application of this compound is as a building block for creating a wide array of substituted pyrrolo[2,3-b]pyridine derivatives. The iodine atom at the C4-position is a key site for modification via palladium-catalyzed cross-coupling reactions.
Key Reactions and Derivatives:
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups. For example, reacting an iodo-pyrrolopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst can yield the corresponding phenyl-substituted pyrrolopyridine. nih.gov This method is fundamental in developing inhibitors for various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, enabling the introduction of amine functionalities. This is a critical step in the synthesis of many biologically active molecules, including kinase inhibitors. nih.gov
Sonogashira Coupling: This reaction introduces alkyne groups, which can be further modified to create a variety of other functional groups or heterocyclic rings.
The strategic use of these coupling reactions on the 4-iodo precursor allows chemists to systematically alter the substituents on the pyrrolopyridine core, which is a crucial process in structure-activity relationship (SAR) studies for drug discovery. nih.gov By generating libraries of diverse derivatives, researchers can explore the chemical space around the scaffold to optimize biological activity and other properties. nih.govrsc.org
Table 1: Examples of Coupling Reactions on Iodo-Pyrrolopyridine Scaffolds This table illustrates the types of transformations possible on iodo-substituted pyrrolopyridines, based on reactions performed on analogous compounds.
| Coupling Reaction | Reagent Example | Product Type Example | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-6-methyl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Suzuki-Miyaura | (4-(Hydroxymethyl)phenyl)boronic acid | (4-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol | nih.gov |
| Buchwald-Hartwig | Secondary Amine | 4-(Amino)-6-methyl-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Precursor in the Development of Advanced Organic Materials
The pyrrolo[2,3-b]pyridine scaffold is not only relevant to medicinal chemistry but also holds potential in materials science due to its aromatic and electron-rich nature.
The extended π-system of the pyrrolo[2,3-b]pyridine core makes it a candidate for the backbone of chromophores and fluorophores. Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can serve as precursors to luminescent organic compounds. researchgate.net The ability to functionalize the 4-position of this compound through cross-coupling reactions allows for the tuning of its photophysical properties. By introducing electron-donating or electron-withdrawing groups, the absorption and emission wavelengths of the resulting molecule can be systematically modified. However, specific studies detailing the design of chromophores or fluorophores directly from this compound were not found in the search results.
Aromatic nitrogen-containing heterocycles are widely investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their planar structure and π-conjugated system can facilitate charge transport. While iodo-substituted aromatics can be used as building blocks for larger conjugated systems employed in semiconductors, there is no specific information in the provided search results on the use of this compound as a direct precursor for organic semiconductors.
In polymer chemistry, di-functional monomers are required to build polymer chains. A di-halogenated pyrrolo[2,3-b]pyridine could potentially serve as a monomer for synthesizing conductive polymers through step-growth polymerization methods like Yamamoto or Suzuki polycondensation. However, this compound is a mono-functionalized building block in this context. While it could be used to end-cap a polymer chain or to create a pendant group on a polymer backbone, there is no evidence in the search results to suggest its use as a monomer for synthesizing conductive polymers.
Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The utility of this compound as a precursor for ligands in catalysis stems from the reactivity of the C-I bond, which readily participates in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various functionalities that can coordinate to metal centers, forming complexes with potential catalytic activity.
Design of Chiral Ligands (if relevant through derivatization)
While direct examples of chiral ligand synthesis starting from this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis suggest its potential in this area. The synthesis of chiral pyridines is a significant area of research due to their prevalence in medicinal chemistry. acs.org General strategies for creating chiral centers, such as copper-catalyzed asymmetric alkylation of alkenyl pyridines, have been developed. acs.org
The derivatization of the 4-iodo-6-methyl-7-azaindole core could lead to the formation of chiral ligands. For instance, the iodine atom can be replaced with a group that can either be chiral itself or can be subsequently modified to introduce chirality. The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine, which are effective chiral nucleophilic catalysts, demonstrates the feasibility of creating chiral catalysts from pyridine-based scaffolds. synhet.com The functionalization of the pyrrolo[2,3-b]pyridine core at the 4-position offers a handle to introduce chiral auxiliaries or moieties capable of forming chiral metal complexes.
Role in Metal Complex Formation for Catalytic Processes
The this compound scaffold is a prime candidate for the formation of metal complexes for catalysis. The nitrogen atoms within the bicyclic system can act as coordination sites for metal ions. Furthermore, the iodine atom at the 4-position is a key functional group for introducing phosphorus- or nitrogen-based donor groups via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. wustl.edu
For example, a related compound, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, has been shown to undergo selective Suzuki-Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. wustl.edu This sequential functionalization highlights the potential to introduce different ligands at specific positions of the pyrrolopyridine core, which can then coordinate to a metal center. The use of specific phosphine (B1218219) ligands, such as RuPhos, in these transformations underscores the interplay between the substrate, ligand, and metal catalyst in achieving the desired chemical transformation. wustl.edu The resulting metal complexes, featuring a tailored ligand environment derived from the this compound precursor, could find applications in various catalytic processes, including but not limited to, cross-coupling reactions, hydrogenations, and asymmetric catalysis.
Application in Chemical Probe Development (Strictly focusing on synthetic aspects, not biological outcomes in humans)
The development of chemical probes is crucial for understanding biological processes at the molecular level. The 1H-pyrrolo[2,3-b]pyridine core is found in molecules with interesting biological activities, making its derivatives attractive for the synthesis of probes to study their molecular targets. rsc.orgamazonaws.com
Synthesis of Photoaffinity Probes
Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule of interest within a complex biological system. This method relies on a probe that contains a photoreactive group, which upon irradiation, forms a covalent bond with the target protein. The this compound can serve as a scaffold for the synthesis of such probes.
Development of Fluorescent Tags for in vitro studies
Fluorescent tags are indispensable tools for visualizing and tracking molecules in biological assays. The 1H-pyrrolo[2,3-b]pyridine nucleus itself can exhibit fluorescence, and its derivatives have been investigated as luminescent materials. nih.gov The synthesis of fluorescent probes based on this scaffold can be achieved by attaching a fluorophore to the 4-position.
The iodo group of this compound can be readily converted to other functional groups that can be used for conjugation with a fluorescent dye. For example, a Suzuki or Stille coupling reaction could be employed to introduce a styryl or other conjugated system, which can enhance the intrinsic fluorescence of the pyrrolopyridine core or serve as an attachment point for a known fluorophore. The development of libraries of fluorescent probes allows for the screening and identification of probes with optimal properties for specific applications. rsc.org The synthetic accessibility of derivatives from this compound makes it a valuable starting material for the creation of such libraries for in vitro studies.
Future Perspectives and Emerging Research Directions
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design
These systems can predict reaction outcomes, suggest optimal reaction conditions, and even estimate the feasibility of a proposed synthetic plan. synthiaonline.comphiladelphia.edu.jo For a molecule like 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine, AI could be employed to:
Design Optimal Routes: Identify the most efficient sequence of reactions to construct the core 6-methyl-1H-pyrrolo[2,3-b]pyridine skeleton and introduce the iodine at the C4-position with high regioselectivity.
Predict Reaction Success: ML models, trained on data from similar heterocyclic systems, can predict the yield and potential side products of key steps, such as electrophilic iodination or metal-catalyzed cross-coupling reactions. digitellinc.com
Accelerate Derivatization: For creating libraries of compounds based on the 4-iodo precursor, AI can rapidly screen virtual combinations of coupling partners and catalysts to prioritize experiments with the highest probability of success. mdpi.com
The integration of AI promises to reduce the experimental burden, minimize waste, and accelerate the discovery of new derivatives with desired properties. globalscientificjournal.com
Continuous Flow Chemistry for Scalable and Efficient Production
For many pharmaceutical intermediates, transitioning from laboratory-scale batches to large-scale industrial production presents significant challenges, including issues with heat transfer, reaction time, and safety. Continuous flow chemistry offers a compelling solution to these problems. In a flow reactor, reagents are pumped through a network of tubes where they mix and react, allowing for precise control over parameters like temperature, pressure, and residence time.
This technology is particularly well-suited for the synthesis of heterocyclic compounds. nih.gov The production of this compound and its derivatives could be significantly enhanced using flow chemistry by:
Improving Safety: Many reactions, such as nitration or those involving organometallic reagents, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, dissipate heat efficiently, minimizing the risk of thermal runaways.
Enhancing Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and reduced formation of byproducts. nih.gov Telescoped reactions, where the output of one reactor flows directly into the next, can streamline multi-step syntheses into a single continuous operation. nih.gov
Facilitating Scalability: Increasing production capacity in a flow system is a matter of running the reactor for a longer duration or "scaling out" by running multiple reactors in parallel, bypassing the complex re-optimization required for scaling up batch reactors. nih.gov
A two-step continuous-flow system has been successfully designed for the synthesis of related 1,4,6,7-tetrahydro-5H- nih.govacs.orgresearchgate.nettriazolo[4,5-c]pyridine scaffolds, demonstrating the feasibility of this approach for complex pyridine-containing heterocycles. nih.gov
Exploration of Novel Catalytic Transformations for Derivatization
The iodine atom at the C4 position of this compound is a key feature, making it an ideal substrate for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. This versatility allows for the systematic and modular synthesis of a vast library of new chemical entities. While standard reactions like Suzuki and Sonogashira couplings are well-established, ongoing research is focused on exploring novel catalytic transformations to further expand the accessible chemical space.
Future research will likely focus on:
C-N and C-O Couplings: Employing advanced Buchwald-Hartwig amination and etherification conditions to introduce diverse amine, alcohol, and phenol (B47542) moieties, which are crucial for modulating biological activity and physicochemical properties.
Photoredox Catalysis: Using visible light-driven catalysis to enable transformations that are difficult to achieve with traditional thermal methods, such as radical-based C-H functionalizations or challenging cross-couplings under mild conditions. mdpi.com
Trifluoromethylation and Perfluoroalkylation: Introducing fluorine-containing groups, which can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Catalytic methods for the direct introduction of CF₃ and other fluoroalkyl groups are of high interest in medicinal chemistry.
The table below outlines potential derivatization strategies for this compound using modern catalytic methods.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhos | C-C (Aryl) | Modifying core structure, kinase hinge binding. nih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | C-N | Introducing H-bond donors/acceptors. nih.gov |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | Creating rigid linkers, precursors for heterocycles. |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | C-C (Alkenyl) | Introducing flexible linkers, Michael acceptors. |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C | Tolerates a wide range of functional groups. |
| C-S Coupling | Thiol | Pd(OAc)₂ / Xantphos | C-S | Introducing sulfur-containing functionalities. |
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Modern chemical synthesis places a strong emphasis on "green chemistry" to reduce environmental impact. nih.gov The development of sustainable methods for preparing this compound and its derivatives is a critical future direction. Key areas of focus include:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or dioxane with more environmentally benign alternatives such as water, ethanol (B145695), 2-methyl-THF, or supercritical CO₂. rsc.org
Catalyst Efficiency: Developing more active and robust catalysts that can be used at very low loadings (parts-per-million levels). The use of heterogeneous catalysts, which can be easily recovered and recycled, is also a major goal. nih.gov
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This often involves favoring addition reactions over substitution or elimination reactions.
These principles are not only environmentally responsible but also lead to more cost-effective and efficient manufacturing processes. nih.gov
Expanding the Scope of Material Science Applications
While pyrrolopyridines are well-known in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in material science. researchgate.net The this compound core can serve as a versatile building block for functional materials.
Emerging research could explore its use in:
Organic Light-Emitting Diodes (OLEDs): The pyrrolopyridine nucleus is a component of some luminescent organic compounds. researchgate.net By using the iodo-substituent to couple the core to other chromophores or polymer backbones, new materials with tailored emission wavelengths and efficiencies could be developed for display and lighting technologies.
Organic Semiconductors: The planar, electron-rich nature of the pyrrolopyridine system is conducive to charge transport. Derivatization via the iodo group could be used to tune the HOMO/LUMO energy levels and solid-state packing to create new p-type or n-type semiconductors for organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: Functionalizing the scaffold with specific recognition units could lead to chemosensors where binding of an analyte (e.g., a metal ion or anion) induces a change in the molecule's fluorescence or color, allowing for sensitive and selective detection. The use of related perfluoropyridines in advanced polymer networks highlights the utility of halogenated pyridines as reactive hubs in material synthesis. mdpi.com
Discovery of Unanticipated Reactivity Modes
Fundamental research into the reactivity of a molecule can often lead to unexpected and valuable discoveries. While the chemistry of the iodo-group is dominated by cross-coupling, the unique electronic environment of the this compound scaffold may enable novel transformations. For instance, an unexpected reaction has been observed between pyridine (B92270) and iodine in a non-polar medium, leading to the spontaneous formation of N-iodopyridinium and bis(pyridine)iodonium cations. researchgate.net This suggests that under certain conditions, the nitrogen atoms in the pyrrolopyridine ring system could participate in unusual reactions with the iodine substituent or external electrophiles.
Future investigations might uncover:
Novel Cyclization Reactions: The iodine atom could act as a leaving group in intramolecular cyclizations, enabling the rapid construction of more complex, polycyclic heterocyclic systems.
Halogen Bonding Interactions: The C-I bond can act as a halogen bond donor, a non-covalent interaction that is increasingly being used in crystal engineering and catalyst design. Exploring this property could lead to new self-assembled materials or organocatalytic systems.
Regioselective Metalation: Investigating direct C-H activation or directed ortho-metalation pathways could provide alternative strategies for functionalizing the scaffold at positions other than the iodine-bearing carbon.
Systematic exploration of the compound's reactivity under a diverse set of conditions is likely to expand its synthetic utility beyond currently established methods.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- N1-Methylation : Use NaH/MeI in THF at 0°C to room temperature to introduce the methyl group at the 1-position .
- Iodination : Employ electrophilic iodination (e.g., NIS in DMF) at the 4-position, guided by directing group effects or regioselective halogenation protocols .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the iodinated product.
Table 1: Example Synthetic Steps from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N1-Methylation | NaH, MeI, THF, 0°C→rt | 85 | |
| Iodination | NIS, DMF, 50°C | 72 |
Basic: How to characterize this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl at 6-position: δ ~2.5 ppm as a singlet; iodo at 4-position: deshielded aromatic proton) .
- HRMS : Validate molecular formula (e.g., CHIN requires m/z 273.9743) .
- X-ray Crystallography : Resolve regiochemical ambiguities in complex cases .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying substituents and evaluating biological activity:
- Variation at 4-position : Replace iodine with Br, Cl, or azide to assess halogen bond contributions .
- Methyl group tuning : Replace 6-methyl with CF or ethyl to study steric/electronic effects .
- Assays : Use kinase inhibition assays (e.g., FGFR1-4 IC profiling) or cellular proliferation screens (e.g., in cancer cell lines) .
Table 2: SAR Data for Analogous Pyrrolo[2,3-b]pyridines
| Compound | Modification | FGFR1 IC (nM) | Reference |
|---|---|---|---|
| 4h | 6-Me, 4-I | 7 | |
| 3n | 6-CF, 4-Br | 9 (BTK) |
Advanced: How to address conflicting activity data in published studies?
Methodological Answer:
Contradictions often arise from assay conditions or cellular models. For example:
- BTK Inhibition vs. FGFR Selectivity : Confirm target engagement using biochemical assays (e.g., ADP-Glo™ kinase assays) and counter-screen against off-target kinases .
- Cellular Context : Compare activity in isogenic cell lines (e.g., FGFR1-amplified vs. wild-type) to isolate pathway-specific effects .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., iodine’s halogen bonding with FGFR1’s hinge region) .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted poses .
Basic: How to ensure regioselectivity during iodination?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., -OMe) at adjacent positions to steer iodination to the 4-site .
- N-Oxide Intermediate : Form the N-oxide to activate specific positions for electrophilic attack, as shown in azaindole derivatives .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Approach : Introduce phosphate or PEG groups at the N1-position .
- Co-solvent Systems : Use 10% DMSO/90% Captisol® in PBS for intraperitoneal administration .
Basic: How to scale up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Optimize iodination in continuous flow reactors to enhance heat/mass transfer .
- Catalyst Recycling : Use Pd-based catalysts immobilized on silica for Suzuki couplings .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of FGFR1 in lysates .
- Phospho-FGFR Immunoblotting : Quantify downstream signaling (e.g., p-FRS2 levels) post-treatment .
Basic: What safety protocols are recommended given limited toxicity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
